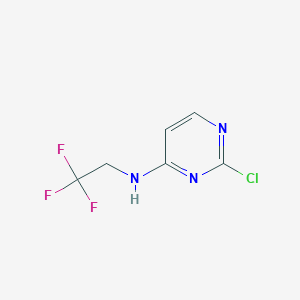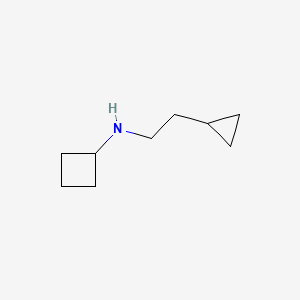
(2-Cyclobutylethyl)(propan-2-yl)amine
説明
Molecular Structure Analysis
The molecular structure of “(2-Cyclobutylethyl)(propan-2-yl)amine” is not explicitly provided in the search results .Chemical Reactions Analysis
The specific chemical reactions involving “(2-Cyclobutylethyl)(propan-2-yl)amine” are not detailed in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Cyclobutylethyl)(propan-2-yl)amine” are not explicitly mentioned in the available resources .科学的研究の応用
Corrosion Inhibition in Carbon Steel : Tertiary amines like 1,3-di-amino-propan-2-ol have been synthesized and investigated for their inhibitive performance on carbon steel corrosion. They act as anodic inhibitors, forming a protective layer on the metal surface and retarding anodic dissolution. The inhibitive performance of these compounds varies with concentration, showing promising results in corrosion prevention (Gao, Liang, & Wang, 2007).
Chemical Stability of Psychoactive Substances : Research on the stability of certain psychoactive substances, including 1-(1H-Indol-5-yl)propan-2-amine, under different storage conditions has been conducted. This study used Raman spectroscopy and gas chromatography for analysis, providing insights into the chemical stability of these compounds (Frączak et al., 2020).
Cycloaddition Reactions in Organic Synthesis : The role of tertiary amines in cycloaddition reactions, specifically involving 1-alkynyl sulfones and 1-alkynylamines, has been explored. These reactions lead to the formation of cyclobutadiene rings, which are valuable in organic synthesis (Eisch, Hallenbeck, & Lucarelli, 1991).
Modification of Polyvinyl Alcohol/Acrylic Acid Hydrogels : Amines have been used to modify radiation-induced polyvinyl alcohol/acrylic acid hydrogels, enhancing their thermal stability and biological activity. These modified polymers show potential for medical applications due to their improved properties (Aly & El-Mohdy, 2015).
Synthesis of Biobased Amines for Polymer Applications : The synthesis of biobased primary and secondary amines from various biomass sources has been reviewed. These amines are key monomers in the creation of polymers used in various industries, highlighting the importance of sustainable and biobased sources (Froidevaux, Negrell, Caillol, Pascault, & Boutevin, 2016).
Ruthenium-Catalyzed Transfer Hydrogenation of Imines : Propan-2-ol has been used as a hydrogen donor in the ruthenium-catalyzed transfer hydrogenation of imines to produce amines. This process demonstrates high efficiency and excellent yields, showcasing the utility of propan-2-ol in catalytic reactions (Samec & Bäckvall, 2002).
作用機序
特性
IUPAC Name |
N-(2-cyclobutylethyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-8(2)10-7-6-9-4-3-5-9/h8-10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQOTHWOEJRDPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Cyclobutylethyl)(propan-2-yl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-phenoxyethan-1-one](/img/structure/B1466670.png)
![[1-(2,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1466671.png)


![[1-(5-Methyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1466676.png)
![[1-(Pyridine-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1466678.png)
![[1-(3-Chlorobenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1466679.png)
![3-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}propanoic acid](/img/structure/B1466685.png)
![2-(Benzo[d]oxazol-2-yl)pentan-1-amine](/img/structure/B1466686.png)

![1-{[4-(Methylsulfanyl)phenyl]methyl}azetidin-3-amine](/img/structure/B1466689.png)
![1-[(4-Tert-butylphenyl)methyl]azetidin-3-amine](/img/structure/B1466690.png)

![4-{4-[(Methylamino)methyl]-1,3-oxazol-2-yl}benzonitrile](/img/structure/B1466692.png)